molecular formula C22H23N5O2 B5056746 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5056746
M. Wt: 389.4 g/mol
InChI Key: UFXIMLFVFGDIHD-UHFFFAOYSA-N
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Description

The compound “2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidin-7-amine core, with a 3,4-dimethoxyphenyl group and a 2-pyridinylmethyl group attached at the 2- and 3-positions, respectively . The presence of these functional groups would likely confer specific physical and chemical properties to the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the dimethoxyphenyl and pyridinylmethyl groups could potentially increase the compound’s lipophilicity, affecting its solubility and permeability .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine:

Anticancer Activity

This compound has shown potential as an anticancer agent. Pyrazolo[1,5-a]pyrimidine derivatives are known for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting CDKs can lead to the suppression of tumor cell proliferation and induction of apoptosis . Research has demonstrated that these compounds exhibit significant cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is attributed to its ability to inhibit key enzymes and pathways involved in inflammation. Pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit the production of pro-inflammatory cytokines and mediators, such as nitric oxide (NO) and prostaglandins . This makes them promising candidates for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

This compound exhibits antimicrobial properties, making it useful in combating bacterial and fungal infections. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . Additionally, they have demonstrated antifungal activity against various fungal strains, which could be beneficial in treating fungal infections .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain . By inhibiting AChE, these compounds can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .

Antioxidant Activity

The antioxidant properties of this compound are significant in protecting cells from oxidative stress. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to scavenge free radicals and reduce oxidative damage to cellular components . This activity is crucial in preventing diseases associated with oxidative stress, such as cardiovascular diseases and certain cancers .

Antiviral Applications

This compound has potential antiviral applications, particularly against viruses that cause significant health issues. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their ability to inhibit viral replication and reduce viral load . This makes them promising candidates for the development of antiviral therapies against viruses like hepatitis C and dengue .

Photophysical Applications

The unique photophysical properties of this compound make it suitable for applications in bioimaging and optoelectronics. Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their ability to exhibit room-temperature phosphorescence (RTP), which is useful in creating advanced imaging techniques and anti-counterfeiting measures . Their ability to emit light under specific conditions can be harnessed in various technological applications .

Catalytic Activity

This compound can also serve as a catalyst in various chemical reactions. Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their catalytic properties in organic synthesis, including the formation of carbon-carbon and carbon-heteroatom bonds . Their catalytic efficiency and selectivity make them valuable in the development of new synthetic methodologies .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity . As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities . This could include in vitro and in vivo studies to evaluate its potential therapeutic effects .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-14-11-20(24-13-17-7-5-6-10-23-17)27-22(25-14)15(2)21(26-27)16-8-9-18(28-3)19(12-16)29-4/h5-12,24H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXIMLFVFGDIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=N3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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